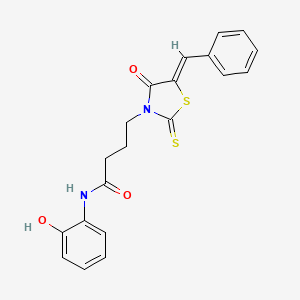

(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a thiazolidinone derivative, a class known for their broad spectrum of biological activities and applications in medicinal chemistry. Thiazolidinones are heterocyclic compounds that have garnered interest for their potential in various fields, including their chemical and physical properties.

Synthesis Analysis

The synthesis of thiazolidinone derivatives often involves Knoevenagel condensation, a reaction that forms carbon-carbon double bonds between aldehydes or ketones and compounds containing active methylene groups. Microwave-assisted synthesis is a convenient method for preparing these compounds, offering advantages in terms of reaction speed and efficiency (Zidar, Kladnik, & Kikelj, 2009).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives can be analyzed using X-ray crystallography, which provides insights into the arrangement of atoms within the molecule. Studies reveal that these molecules exhibit non-planar structures, with intra- and intermolecular contacts such as hydrogen bonding contributing to their stability (Khelloul et al., 2016).

Chemical Reactions and Properties

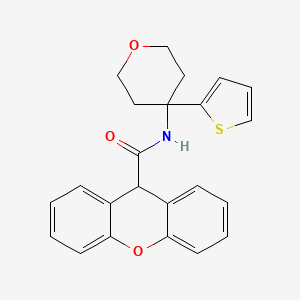

Thiazolidinone derivatives participate in various chemical reactions, contributing to their versatile chemical properties. For instance, they can undergo addition reactions with thiols, leading to the formation of adducts that can further react to produce different compounds. These reactions are facilitated by the presence of catalytic amounts of bases such as triethylamine (Nagase, 1974).

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystallinity, can be influenced by their molecular structure and the presence of specific functional groups. These properties are crucial for determining the compound's suitability for various applications, including pharmaceuticals and materials science.

Chemical Properties Analysis

The chemical properties of thiazolidinone derivatives, including their reactivity and stability, are significantly influenced by the thiazolidinone core and the substituents attached to it. Their ability to form hydrogen bonds and engage in π-π stacking interactions contributes to their chemical behavior and potential as bioactive molecules (Delgado et al., 2005).

Scientific Research Applications

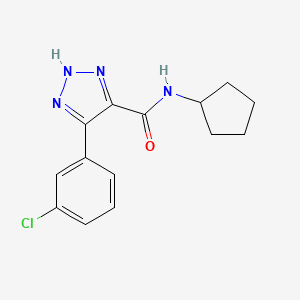

Thiazolidinediones as PTP 1B Inhibitors

Thiazolidinediones (TZDs) have been studied for their role as Protein Tyrosine Phosphatase 1B (PTP 1B) inhibitors, which are crucial in managing insulin resistance associated with Type 2 Diabetes Mellitus (T2DM). The structural modifications of TZDs, aiming to enhance their PTP 1B inhibitory activity, highlight the importance of the Z-configuration in the scaffold for designing effective bi-dentate ligands. This research suggests that compounds similar to "(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide" could be explored for their potential as PTP 1B inhibitors, contributing to diabetes research and treatment strategies (Verma, Yadav, & Thareja, 2019).

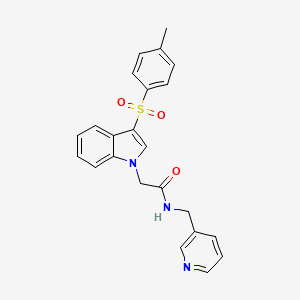

Benzothiazoles in Drug Discovery

Benzothiazoles are recognized for their antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties, and have been extensively explored in drug discovery. The review of patents on benzothiazole derivatives between 2010 and 2014 reveals the structure's versatility in the development of chemotherapeutic agents. This underlines the potential of benzothiazole and its derivatives, including compounds with similar structures, for therapeutic applications, emphasizing the ongoing importance of benzothiazole in medicinal chemistry (Kamal, Hussaini, & Mohammed, 2015).

Synthesis and Biological Significance of Benzothiazole Derivatives

The synthesis and exploration of the biological significance of benzothiazole derivatives, including their anticancer, antimicrobial, and anti-inflammatory activities, provide a foundation for the development of new pharmacological agents. The structural activity relationship (SAR) studies of benzothiazole derivatives indicate their potential as key moieties in designing compounds with enhanced biological activities. This research avenue is pertinent for compounds like "(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide," suggesting their exploration in the context of drug design and development for various therapeutic applications (Bhat & Belagali, 2020).

properties

IUPAC Name |

4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S2/c23-16-10-5-4-9-15(16)21-18(24)11-6-12-22-19(25)17(27-20(22)26)13-14-7-2-1-3-8-14/h1-5,7-10,13,23H,6,11-12H2,(H,21,24)/b17-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMDEYBXJWGGCT-LGMDPLHJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetonitrile](/img/structure/B2498510.png)

![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2498511.png)

![3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]acrylic acid](/img/structure/B2498515.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2498516.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-3-(1,3-thiazol-2-yl)propanamide](/img/structure/B2498518.png)

![2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol](/img/structure/B2498519.png)

![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2498520.png)

![2-[4-(Hydroxyimino)piperidin-1-yl]acetamide](/img/structure/B2498524.png)

![[4-(Dimethylamino)phenyl]-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2498525.png)